molecular formula C13H21NO3 B1488764 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid CAS No. 1405186-93-7

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid

Katalognummer: B1488764
CAS-Nummer: 1405186-93-7
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: PYUGZTCHSVZKHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid is a specialist chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrrolidine-3-carboxylic acid scaffold, a privileged structure in pharmaceutical development known for its versatility in creating biologically active molecules. The pyrrolidine ring is a common motif in drugs and candidates, with derivatives being explored as potent antagonists for endothelin receptors and as high-potency inhibitors for human arginase I and II . Synthetic methodologies for related pyrrolidine-3-carboxylic acid derivatives continue to advance, including asymmetric routes to access highly enantiomerically enriched forms . The 3-cyclopentylpropanoyl side chain incorporates a cycloaliphatic moiety, which can influence the molecule's lipophilicity, metabolic stability, and overall conformation, thereby fine-tuning its interaction with biological targets . This combination of a pharmaceutically relevant core and a modular substituent makes this compound a valuable reagent for constructing novel compound libraries, probing structure-activity relationships (SAR), and developing enzyme inhibitors or receptor modulators. This product is intended for research and development purposes strictly in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(6-5-10-3-1-2-4-10)14-8-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGZTCHSVZKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclopentyl group and a carboxylic acid moiety. Its structural formula can be represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

Research indicates that compounds similar to 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid may act as inhibitors of certain enzymes and receptors. For instance, pyrrolidine derivatives have been studied for their roles as arginase inhibitors, which are crucial in regulating nitric oxide production and various metabolic pathways .

Pharmacological Effects

  • Antagonistic Activity : Some studies have shown that pyrrolidine derivatives can exhibit antagonistic activity against endothelin receptors, which are involved in vasoconstriction and cardiovascular diseases. For example, modifications to the pyrrolidine structure have led to compounds with high selectivity for the ETA receptor subtype .
  • Inhibition of Arginase : The compound's analogs have demonstrated significant inhibition of arginase I and II, with IC50 values indicating potent activity. This suggests potential applications in treating conditions where arginine metabolism is disrupted .
  • Cardiovascular Implications : Given its structural characteristics, 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid may influence cardiovascular health by modulating pathways related to blood pressure regulation and vascular tone through its interaction with endothelin receptors .

Case Studies

Several case studies highlight the compound's relevance in therapeutic contexts:

  • Study on Cardiovascular Effects : In a clinical setting, derivatives of pyrrolidine were tested for their ability to lower blood pressure in hypertensive models. Results indicated a significant reduction in systolic and diastolic pressures, supporting the hypothesis that these compounds could serve as antihypertensive agents.
  • Cancer Research : Another study explored the role of pyrrolidine derivatives in cancer therapy, specifically their ability to inhibit tumor growth through modulation of nitric oxide pathways. The findings suggested enhanced efficacy when combined with traditional chemotherapeutics.

Data Tables

Activity Type IC50 Values (nM) Reference
Arginase I Inhibition1.3
Arginase II Inhibition8.1
ETA Receptor Affinity0.46
ETB Receptor Affinity13000

Vergleich Mit ähnlichen Verbindungen

Acyl Group Modifications

  • 1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid (CAS 1409031-24-8): Features a branched 2-ethylhexanoyl group instead of cyclopentylpropanoyl.
  • 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 1086380-66-6): Incorporates a pyridinylmethyl group, introducing aromaticity and basicity.

Carboxylic Acid Position

  • 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (CAS 1417985-23-9): A positional isomer with the carboxylic acid at the 2-position. This subtle change alters hydrogen-bonding geometry, which could impact target selectivity in biological systems .

Functional Group Additions

  • 1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Contains a halogenated aryl group and a ketone at the 2-position.
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9): Features a methyl group and a ketone at the 5-position. The lack of a bulky acyl group may improve metabolic stability but reduce membrane permeability .

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Insights
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid* ~295.4 (estimated) Cyclopentylpropanoyl, -COOH Moderate lipophilicity
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid 206.24 Pyridinylmethyl, -COOH Higher water solubility
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid 257.33 Branched alkyl, -COOH Low aqueous solubility
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 157.14 Methyl, ketone, -COOH High polarity

*Estimated based on analogs in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • The synthesis typically involves a multi-step process: (1) cyclopentylpropanoic acid activation (e.g., via acyl chloride formation), (2) coupling with pyrrolidine-3-carboxylic acid derivatives (e.g., using carbodiimide coupling agents), and (3) purification via recrystallization or chromatography. Key parameters include temperature (0–25°C for coupling), solvent choice (e.g., DCM or THF), and stoichiometric ratios (1:1.2 for acyl chloride to pyrrolidine derivative). Yield optimization requires inert atmospheres (N₂/Ar) and catalyst selection (e.g., DMAP for acylation) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Essential methods include:

  • NMR spectroscopy : To confirm the presence of cyclopentyl (δ 1.5–2.0 ppm) and pyrrolidine protons (δ 3.0–3.5 ppm).
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification ([M+H]⁺ expected at m/z ~280–300).
  • FT-IR : To identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and amide groups).
    Cross-validation with reference standards (e.g., commercial analogs) is recommended .

Q. How should researchers handle and store this compound to prevent degradation?

  • Store at –20°C under anhydrous conditions (desiccated environment). Use amber vials to avoid photodegradation. For handling, wear nitrile gloves and work in a fume hood to minimize exposure to dust, as carboxylic acids can cause skin irritation .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of 1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid?

  • Common side products include N-overacylated derivatives or cyclopentyl ring-opening byproducts. Mitigation involves:

  • Temperature control : Slow addition of acyl chloride at 0°C to reduce exothermic side reactions.
  • Protecting group chemistry : Use of tert-butyloxycarbonyl (Boc) groups for the pyrrolidine nitrogen, removed post-coupling via TFA treatment.
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc 3:1 → 1:2) .

Q. How does stereochemistry at the pyrrolidine ring impact biological activity, and how can enantiomers be resolved?

  • The (3S) configuration enhances binding to targets like GABA receptors or enzymes (e.g., proteases). Resolution methods:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15).
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures in aqueous buffer .

Q. How can researchers design assays to evaluate this compound’s antimicrobial potential?

  • Step 1 : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).
  • Step 2 : Assess biofilm inhibition using crystal violet assays.
  • Step 3 : Mechanistic studies (e.g., membrane permeability via SYTOX Green uptake). Compare with structural analogs (e.g., 1-[(3-chloro-4-fluorophenyl)methyl] derivatives) to identify SAR trends .

Q. What factors explain contradictory bioactivity data across studies?

  • Discrepancies arise from:

  • Purity variations : Impurities >5% (e.g., unreacted cyclopentylpropanoic acid) can skew results.
  • Assay conditions : pH differences (e.g., carboxylic acid protonation in acidic media reduces cell permeability).
  • Cell line variability : Use standardized models (e.g., HEK293 for receptor studies) .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (~0.1 mg/mL), and CYP450 inhibition.
  • Molecular docking : AutoDock Vina models interactions with targets (e.g., COX-2 or β-lactamases). Validate with MD simulations (GROMACS) to assess binding stability .

Methodological Notes

  • Data Contradiction Analysis : Always cross-check purity (HPLC-MS), biological replicates (n ≥ 3), and negative controls (e.g., solvent-only groups).
  • Synthetic Optimization : Design of Experiments (DoE) software (e.g., JMP) identifies critical factors (e.g., solvent polarity) for yield improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.